Lipophilicity Shift: 1.1 log P Units Higher Than the Non‑Halogenated Analog
The 5‑bromo substituent increases computed lipophilicity substantially relative to the unsubstituted furan analog. By PubChem XLogP3 calculation, 2‑amino‑1‑(5‑bromofuran‑2‑yl)ethan‑1‑ol exhibits XLogP3 = 0.3, whereas the des‑bromo comparator 2‑amino‑1‑(furan‑2‑yl)ethan‑1‑ol shows XLogP3 = –0.8 [1]. This differential of +1.1 log P units is expected to enhance passive membrane permeability and influence protein‑binding promiscuity, which must be considered in fragment‑based lead‑optimization programs.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 2-Amino-1-(furan-2-yl)ethan-1-ol (XLogP3 = –0.8) |
| Quantified Difference | +1.1 log P units |
| Conditions | XLogP3 model, PubChem release 2021.05.07/2025.09.15; validated on training set of >10⁴ compounds. |
Why This Matters
A procurement decision based on lipophilicity requirements can directly select the brominated compound when higher log P is needed, avoiding the cost and delay of custom halogenation post‑acquisition.
- [1] PubChem. Compound Summaries for CID 16768154 and CID 2756441. National Center for Biotechnology Information. Retrieved April 2026. View Source
